1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene
Brand Name: Vulcanchem
CAS No.: 1804417-44-4
VCID: VC18823676
InChI: InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H
SMILES:
Molecular Formula: C8H3F7OS
Molecular Weight: 280.16 g/mol

1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene

CAS No.: 1804417-44-4

Cat. No.: VC18823676

Molecular Formula: C8H3F7OS

Molecular Weight: 280.16 g/mol

* For research use only. Not for human or veterinary use.

1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene - 1804417-44-4

Specification

CAS No. 1804417-44-4
Molecular Formula C8H3F7OS
Molecular Weight 280.16 g/mol
IUPAC Name 5-(difluoromethoxy)-1,3-difluoro-2-(trifluoromethylsulfanyl)benzene
Standard InChI InChI=1S/C8H3F7OS/c9-4-1-3(16-7(11)12)2-5(10)6(4)17-8(13,14)15/h1-2,7H
Standard InChI Key AZCFYSIKQICRMH-UHFFFAOYSA-N
Canonical SMILES C1=C(C=C(C(=C1F)SC(F)(F)F)F)OC(F)F

Introduction

1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene is a complex fluorinated aromatic compound characterized by its unique molecular structure. It features a benzene ring substituted with multiple fluorine atoms, a difluoromethoxy group, and a trifluoromethylthio substituent. This arrangement imparts distinct chemical and physical properties, making it of interest in various scientific fields, particularly medicinal chemistry and materials science.

Synthesis

The synthesis of 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene typically involves several key steps that require careful control of reaction conditions to ensure high yields and purity of the final product. Advanced synthetic techniques are often employed to achieve the desired fluorination patterns. Continuous flow reactors may be used in industrial settings to enhance safety and control over reaction conditions when handling reactive fluorinating agents.

Chemical Behavior and Reactivity

The chemical behavior of this compound is influenced by its fluorinated structure. It can undergo various reactions typical for aromatic compounds, including substitution and addition reactions. The presence of fluorine atoms enhances its reactivity and stability in chemical transformations.

Biological Activity and Applications

Research indicates that 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene exhibits potential biological activity. Its multiple fluorine atoms enhance interactions with biological targets through strong hydrogen bonding and increased membrane permeability. This compound is being investigated for its potential as a bioactive molecule in pharmaceutical applications where enhanced stability and bioavailability are desired.

Interaction Studies

Interaction studies reveal that 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene can effectively bind to various molecular targets due to its fluorinated structure. The trifluoromethylthio group enhances interactions with enzymes and receptors, potentially modulating their activity. Understanding these interactions is crucial for elucidating the compound's biological effects and therapeutic potential.

Comparison with Similar Compounds

Several compounds share structural similarities with 1,3-Difluoro-5-difluoromethoxy-2-(trifluoromethylthio)benzene. These include:

Compound NameStructural FeaturesUnique Characteristics
1,3-Difluoro-2-(trifluoromethoxy)benzeneLacks the difluoromethoxy groupDifferent reactivity profile
1,3-Dichloro-2-difluoromethoxy-5-(trifluoromethylthio)benzeneContains chlorine instead of fluorineAltered chemical properties due to chlorine presence
1,2-Difluoro-5-difluoromethoxy-3-(trifluoromethylthio)benzeneSimilar groups but different positioningVariations in biological activity due to structural differences

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